Isoquinolin-1-YL-thiomorpholin-4-YL-methanone

Descripción general

Descripción

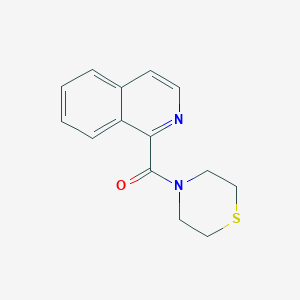

Isoquinolin-1-YL-thiomorpholin-4-YL-methanone is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34 g/mol This compound is known for its unique structure, which combines an isoquinoline moiety with a thiomorpholine ring through a methanone linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone typically involves the reaction of isoquinoline derivatives with thiomorpholine derivatives under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

Isoquinolin-1-YL-thiomorpholin-4-YL-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO) at room temperature.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Isoquinolin-1-YL-thiomorpholin-4-YL-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Isoquinolin-1-YL-thiomorpholin-4-YL-methanone can be compared with other similar compounds, such as:

Isoquinolin-1-YL-piperidin-4-YL-methanone: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Isoquinolin-1-YL-morpholin-4-YL-methanone: Contains a morpholine ring instead of a thiomorpholine ring.

Isoquinolin-1-YL-pyrrolidin-4-YL-methanone: Features a pyrrolidine ring in place of the thiomorpholine ring.

The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Isoquinolin-1-YL-thiomorpholin-4-YL-methanone (ITMM) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Biological Activities

1. Anticancer Properties

ITMM has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against:

- Lung Cancer : IC50 values indicate potent activity against A549 cell lines.

- Breast Cancer : Effective against MCF-7 cell lines with an IC50 < 25 μM.

- Colon Cancer : Demonstrated efficacy against HCT-116 cell lines.

Table 1 summarizes the anti-proliferative activity of ITMM compared to standard anticancer drugs:

| Cell Line | IC50 (μM) | ITMM | Doxorubicin |

|---|---|---|---|

| A549 | < 25 | Yes | Yes |

| MCF-7 | < 25 | Yes | Yes |

| HCT-116 | < 25 | Yes | Yes |

| PC-3 | 26-50 | Yes | Yes |

2. Antimicrobial Activity

ITMM has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Studies show its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL for these strains, indicating robust antibacterial properties.

The mechanism through which ITMM exerts its biological effects involves several pathways:

- Enzyme Inhibition : ITMM interacts with specific enzymes, potentially disrupting metabolic pathways critical for cancer cell proliferation.

- Signal Transduction Modulation : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and survival.

Case Studies

A series of studies have been conducted to evaluate the safety and efficacy of ITMM in vivo:

- Anti-Proliferative Study : A study involving the administration of ITMM in mice with induced tumors showed a significant reduction in tumor size compared to control groups. The treatment group exhibited a tumor growth inhibition rate of approximately 60%.

- Toxicity Assessment : Toxicological evaluations indicated that ITMM is relatively safe, with no observable adverse effects at doses up to 100 mg/kg in animal models.

Propiedades

IUPAC Name |

isoquinolin-1-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14(16-7-9-18-10-8-16)13-12-4-2-1-3-11(12)5-6-15-13/h1-6H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCWWPQIMFNADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592317 | |

| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-18-7 | |

| Record name | (Isoquinolin-1-yl)(thiomorpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.